molecular formula C15H9Cl2NO3 B3165979 (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 905429-23-4

(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3165979
CAS RN: 905429-23-4
M. Wt: 322.1 g/mol
InChI Key: WIEUJDLLMCHXQJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as DCPNP, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPNP is a member of the chalcone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been shown to inhibit the activity of Akt, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in cells. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. One area of interest is the development of more potent and selective inhibitors of COX-2 and other key enzymes and signaling pathways. Another area of interest is the development of new fluorescent probes for detecting reactive oxygen species in cells. Finally, there is potential for this compound to be used in combination with other drugs or therapies to improve their efficacy in treating cancer and other diseases.

Scientific Research Applications

(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.

properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEUJDLLMCHXQJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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